PDE5-IN-9

PDE5 Inhibition IC50 Potency

PDE5-IN-9 offers a distinct quinazoline scaffold and micromolar potency (IC50 11.2 μM), fundamentally different from nanomolar clinical PDE5 drugs. It is purpose-built for SAR exploration, cardiovascular target validation at moderate target engagement, and dissecting PDE5 vs. PDE1c contributions. Its unique binding to Gln817, Tyr612, and Ala767 enables navigation of chemical space inaccessible to sildenafil or tadalafil. Ideal as a molecular probe, negative control, or medicinal chemistry starting point. Exclusively for non-clinical laboratory research.

Molecular Formula C18H14N4S
Molecular Weight 318.4 g/mol
Cat. No. B10816647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePDE5-IN-9
Molecular FormulaC18H14N4S
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC(=N2)C3=CN=CC=C3)NCC4=CC=CS4
InChIInChI=1S/C18H14N4S/c1-2-8-16-15(7-1)18(20-12-14-6-4-10-23-14)22-17(21-16)13-5-3-9-19-11-13/h1-11H,12H2,(H,20,21,22)
InChIKeyLOPGUWAPDVMPKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PDE5-IN-9 (Compound 59) PDE5 Inhibitor: Core Identity, Potency, and Research-Grade Provenance


PDE5-IN-9, also known as Compound 59, is a chemically synthesized small-molecule inhibitor of phosphodiesterase type 5 (PDE5) [1]. It is characterized by a quinazoline-based scaffold and demonstrates a reported inhibitory potency with an IC50 value of 11.2 μM against PDE5 [1]. Molecular modeling studies indicate that the compound establishes key interactions with amino acid residues Gln817, Tyr612, and Ala767 within the PDE5 catalytic domain [1]. This compound is supplied exclusively for non-clinical, laboratory research applications, particularly within cardiovascular disease investigation .

Why PDE5-IN-9 Cannot Be Replaced by Clinical PDE5 Inhibitors in Basic Research


Substituting PDE5-IN-9 with clinical PDE5 inhibitors such as sildenafil or tadalafil is scientifically invalid for specific research contexts due to profound disparities in core attributes. PDE5-IN-9 exhibits an IC50 of 11.2 μM [1], which is approximately four orders of magnitude less potent than vardenafil (IC50 = 0.1 nM) and sildenafil (IC50 = 1.6 nM) [2]. Furthermore, its unique binding profile, which includes interactions with Gln817, Tyr612, and Ala767 [1], may drive a divergent selectivity fingerprint compared to the well-characterized selectivity profiles of approved drugs [2]. These fundamental differences in potency, binding modality, and likely polypharmacology preclude any assumption of functional equivalence in mechanistic, pharmacological, or disease-modeling studies.

Quantitative Differentiation Evidence for PDE5-IN-9: Head-to-Head and Cross-Study Comparisons


PDE5 Inhibitory Potency: PDE5-IN-9 vs. Clinical PDE5 Inhibitors

The potency of PDE5-IN-9 against PDE5 is quantified by an IC50 of 11.2 μM, as determined through in vitro enzymatic assays [1]. In stark contrast, clinical PDE5 inhibitors exhibit sub-nanomolar to low-nanomolar potencies. For example, vardenafil has a reported mean IC50 of 0.1 nM, sildenafil an IC50 of 1.6 nM, tadalafil an IC50 of 4.0 nM, and avanafil an IC50 of 5.2 nM [2]. This quantitative comparison highlights that PDE5-IN-9 is a micromolar-affinity tool compound, whereas its clinical counterparts operate in the picomolar to nanomolar range.

PDE5 Inhibition IC50 Potency

Unique PDE5 Active Site Interaction Profile: Gln817, Tyr612, and Ala767 Engagement

Molecular docking studies within the PDE5 catalytic site reveal that PDE5-IN-9 establishes key interactions with amino acid residues Gln817, Tyr612, and Ala767 [1]. While the exact hydrogen bond and hydrophobic contact network is unique to this scaffold, the engagement of these residues is a hallmark of PDE5 inhibition. In comparison, clinical PDE5 inhibitors like sildenafil, vardenafil, and tadalafil are stabilized by a well-oriented hydrogen bond with Gln817 but exhibit distinct interactions with other surrounding residues (e.g., Phe820, Val782) [2]. The specific combination of residues contacted by PDE5-IN-9 suggests a subtly different binding mode.

Molecular Docking Structure-Activity Relationship Binding Mode

Dual PDE5 and PDE1c Inhibition: A Divergent Polypharmacology Profile

Vendor annotations indicate that PDE5-IN-9 also exhibits inhibitory activity against phosphodiesterase PDE1c . In contrast, clinical PDE5 inhibitors are characterized by varying degrees of selectivity over PDE1. For instance, avanafil and tadalafil are highly selective for PDE5 over PDE1 (>10,000-fold), while sildenafil exhibits a more modest 375-fold selectivity [1]. The dual PDE5/PDE1c activity of PDE5-IN-9 represents a distinct pharmacological profile that may elicit different biological effects, particularly in tissues where PDE1c is expressed, such as the brain and heart [1].

PDE1c Selectivity Polypharmacology

Optimal Research and Industrial Application Scenarios for PDE5-IN-9


Investigating PDE5 Structure-Activity Relationships (SAR) with a Unique Binding Mode

Researchers seeking to expand the chemical space of PDE5 inhibitors can utilize PDE5-IN-9 as a molecular probe. Its quinazoline scaffold and demonstrated interactions with Gln817, Tyr612, and Ala767 [1] provide a distinct structural basis for SAR studies, complementing the well-characterized scaffolds of clinical drugs. This compound can serve as a starting point for medicinal chemistry campaigns aimed at developing novel PDE5 inhibitors with potentially improved selectivity or pharmacokinetic properties [1].

Cardiovascular Disease Research Requiring Micromolar PDE5 Tool Compounds

In cardiovascular disease models, PDE5-IN-9 is a suitable tool for pharmacological validation of PDE5 as a target in contexts where micromolar concentrations are sufficient to elicit a biological response [1]. Its lower potency compared to clinical inhibitors can be advantageous in experimental settings where high levels of target engagement are not required or may even be detrimental, allowing for more nuanced modulation of the cGMP signaling pathway [2].

Exploring Polypharmacology via Dual PDE5/PDE1c Inhibition

Given its reported activity against both PDE5 and PDE1c [1], PDE5-IN-9 is a valuable chemical probe for dissecting the contributions of these two phosphodiesterases in complex physiological and pathophysiological processes. This is particularly relevant in cardiovascular and neurological research, where both PDE5 and PDE1c are expressed and play distinct roles [2]. Using PDE5-IN-9 can help deconvolute the effects of dual inhibition compared to the effects of highly selective PDE5 inhibitors.

Negative Control or Comparator for High-Potency PDE5 Inhibitors

In studies using potent clinical PDE5 inhibitors (e.g., sildenafil or vardenafil), PDE5-IN-9 can serve as a valuable negative control or comparator. Its substantially weaker PDE5 inhibitory activity (IC50 = 11.2 μM vs. ≤5.2 nM) [1] allows researchers to distinguish between effects that are truly driven by potent PDE5 inhibition and those that may arise from off-target activities or non-specific effects of the chemical scaffold. This is a critical application for ensuring the specificity of observed biological outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for PDE5-IN-9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.